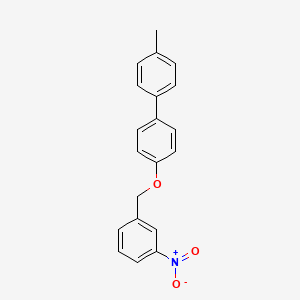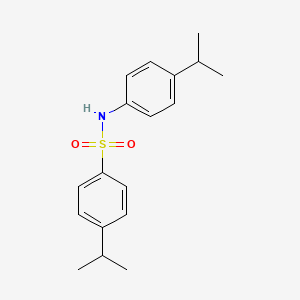![molecular formula C21H21N3O2 B5704821 1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)
1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine, commonly known as NAP, is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. NAP is a piperazine derivative that has been synthesized using various methods.
科学研究应用
NAP has been found to exhibit various therapeutic applications in scientific research. It has been reported to have neuroprotective, anti-inflammatory, and anti-tumor properties. NAP has been shown to protect neurons from various insults, including oxidative stress, ischemia, and excitotoxicity. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, NAP has been found to inhibit the growth of various cancer cell lines.
作用机制
The mechanism of action of NAP is not fully understood. However, it has been suggested that NAP exerts its neuroprotective effects by activating the Akt and ERK1/2 signaling pathways, which are involved in cell survival and growth. NAP has also been reported to inhibit the activity of the NF-κB pathway, which is involved in inflammation. Moreover, NAP has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
NAP has been found to have various biochemical and physiological effects. It has been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. Moreover, NAP has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in inflammation. Additionally, NAP has been found to inhibit the activity of various enzymes, such as MMP-9 and COX-2, which are involved in cancer progression.
实验室实验的优点和局限性
NAP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Moreover, NAP has been reported to have low toxicity and high stability, which makes it suitable for long-term experiments. However, one limitation of NAP is its poor solubility in water, which can affect its bioavailability and limit its use in some experiments.
未来方向
NAP has shown promising results in various scientific research studies, and several future directions can be explored. One direction is to investigate the potential therapeutic applications of NAP in other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to develop more efficient synthesis methods for NAP, which can increase its yield and purity. Moreover, the mechanism of action of NAP needs to be further elucidated to identify its intracellular targets and signaling pathways. Finally, the development of NAP derivatives with improved solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, NAP is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. NAP can be synthesized using various methods and has been found to exhibit neuroprotective, anti-inflammatory, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been suggested that NAP exerts its effects by activating signaling pathways involved in cell survival and growth. NAP has several advantages for lab experiments, but its poor solubility in water is a limitation. Several future directions can be explored to further investigate the therapeutic potential of NAP.
合成方法
NAP can be synthesized using various methods, including the reaction of 2-naphthol with 2-chloroacetyl chloride, followed by the reaction of the resulting product with 2-pyridylpiperazine. Another method involves the reaction of 2-naphthol with 2-chloroacetic acid, followed by the reaction of the resulting product with 2-pyridylpiperazine. These methods have been reported to yield NAP with high purity and yield.
属性
IUPAC Name |
2-naphthalen-2-yloxy-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(16-26-19-9-8-17-5-1-2-6-18(17)15-19)24-13-11-23(12-14-24)20-7-3-4-10-22-20/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEAFLLRFIFMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

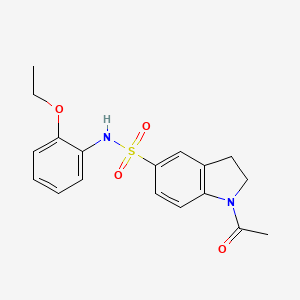
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)
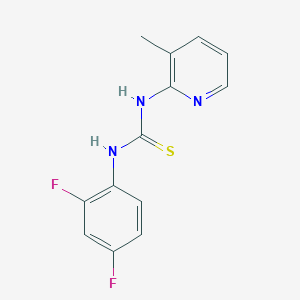
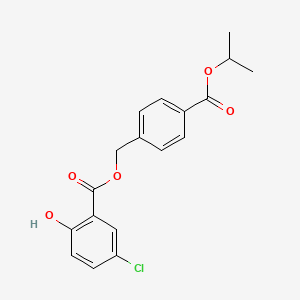
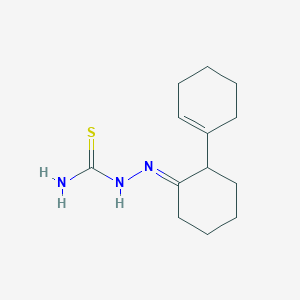
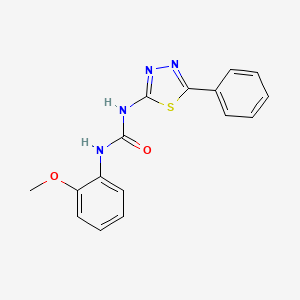
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)
![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)

